Trestolone acetate
Overview
Description
Trestolone acetate, also known as 7α-methyl-19-nortestosterone 17β-acetate, is a synthetic anabolic-androgenic steroid. It is a derivative of nandrolone (19-nortestosterone) and is known for its potent anabolic and androgenic properties. Initially developed for medical purposes such as treating muscle wasting, osteoporosis, and hypogonadism, it has gained popularity in the bodybuilding community for its ability to enhance muscle mass and strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trestolone acetate involves the chemical modification of nandroloneThe reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the 17β-hydroxyl group, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The acetate group can be substituted with other ester groups through esterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Esterification reactions often involve the use of acetic anhydride or other acid anhydrides in the presence of a catalyst.
Major Products: The major products of these reactions include various oxidized, reduced, and esterified derivatives of this compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of structural modifications on the activity of anabolic-androgenic steroids.
Biology: Research has focused on its effects on muscle growth, bone density, and reproductive health.
Medicine: It has been investigated for its potential use in treating conditions such as muscle wasting, osteoporosis, and hypogonadism.
Industry: Its potent anabolic properties make it a valuable compound for developing performance-enhancing drugs
Mechanism of Action
Trestolone acetate exerts its effects by binding to androgen receptors in the body. This binding stimulates the androgen receptor, leading to increased protein synthesis and muscle growth. Additionally, it inhibits the release of luteinizing hormone and follicle-stimulating hormone, which reduces testosterone production and spermatogenesis .
Comparison with Similar Compounds
Testosterone: The primary male sex hormone, known for its anabolic and androgenic effects.
Nandrolone: A derivative of testosterone with similar anabolic properties but reduced androgenic effects.
Methenolone: Another anabolic steroid with a favorable anabolic to androgenic ratio
Uniqueness: Trestolone acetate is unique due to its strong binding affinity to androgen receptors, which allows it to produce significant muscle-building effects even at lower doses compared to other anabolic steroids. Additionally, its ability to inhibit luteinizing hormone and follicle-stimulating hormone release makes it a potential candidate for male hormonal contraception .
Properties
IUPAC Name |
[(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12-10-14-11-15(23)4-5-16(14)17-8-9-21(3)18(20(12)17)6-7-19(21)24-13(2)22/h11-12,16-20H,4-10H2,1-3H3/t12-,16+,17-,18+,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCRCPJOLWECJU-XQVQQVTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977160 | |
Record name | Trestolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6157-87-5 | |
Record name | Trestolone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6157-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trestolone acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trestolone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13958 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trestolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRESTOLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XDF4N1XL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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